molecular formula C21H24ClN5O3 B11044042 N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide

N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide

Cat. No.: B11044042
M. Wt: 429.9 g/mol
InChI Key: GRRUWUFYGIFGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorophenyl group, a piperidinyl group, and a pyrido[2,3-d]pyrimidinyl core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrido[2,3-d]pyrimidinyl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidinyl ring.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is typically introduced through electrophilic aromatic substitution reactions.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the chlorophenyl and piperidinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to diseases such as cancer, neurological disorders, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the piperidinyl and pyrido[2,3-d]pyrimidinyl groups could interact with other functional groups within the target site. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H24ClN5O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C21H24ClN5O3/c1-12-6-8-27(9-7-12)21-25-18-16(20(30)26-21)10-13(19(29)24-18)11-17(28)23-15-4-2-14(22)3-5-15/h2-5,12-13H,6-11H2,1H3,(H,23,28)(H2,24,25,26,29,30)

InChI Key

GRRUWUFYGIFGHT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(CC(C(=O)N3)CC(=O)NC4=CC=C(C=C4)Cl)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.